(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
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Overview
Description
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the enamine: Reacting 3-chloro-4-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the enamine intermediate.
Addition of the cyano group: Introducing a cyano group through a nucleophilic substitution reaction.
Formation of the final product: Coupling the enamine intermediate with 3,4-dimethylphenylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamine.
Substitution: Formation of 3-(3-methoxy-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamine
- (E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
Uniqueness
This compound may exhibit unique properties due to the presence of multiple functional groups, which can influence its reactivity and interactions with biological targets. Its specific structure could lead to distinct pharmacological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-4-6-16(8-13(12)2)22-19(23)15(11-21)9-14-5-7-18(24-3)17(20)10-14/h4-10H,1-3H3,(H,22,23)/b15-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNBABHFWRZMCP-OQLLNIDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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